molecular formula C21H23NO5S B11473961 N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide

N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide

Cat. No.: B11473961
M. Wt: 401.5 g/mol
InChI Key: KGJGYOSDBALCHF-UHFFFAOYSA-N
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Description

N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a benzodioxolo chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. The starting materials often include phenolic compounds and sulfonamide derivatives. The key steps in the synthesis may include:

    Formation of the benzodioxolo chromen ring: This can be achieved through cyclization reactions involving phenolic precursors.

    Attachment of the sulfonamide group: This step usually involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure.

    Materials Science: The compound’s properties could be explored for use in advanced materials, such as polymers or nanomaterials.

    Biological Studies: Its interactions with biological systems can be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide: can be compared with other benzodioxolo chromen derivatives and sulfonamide compounds.

    Similar compounds: include other sulfonamides with different aromatic substituents or benzodioxolo chromen derivatives with varying functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzodioxolo chromen ring and the sulfonamide group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C21H23NO5S/c1-28(23,24)22-14-6-4-5-13(9-14)21-17-11-20-19(25-12-26-20)10-16(17)15-7-2-3-8-18(15)27-21/h4-6,9-11,15,18,21-22H,2-3,7-8,12H2,1H3

InChI Key

KGJGYOSDBALCHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2C3=CC4=C(C=C3C5CCCCC5O2)OCO4

Origin of Product

United States

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